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molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

Fingolimod phosphate

Cat. No. B026995
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326801B2

Procedure details

Compound obtained in step b) (0.32 g, 0.4 mmol) is dissolved in ethanovwater (10 ml, 3/2) and, after addition of barium hydroxyde-octahydrate (0,56 mg, 1.8 mmol), is kept at 75° C. for 14 hours. After cooling to RT the slurry is neutralized with solid carbon dioxide and filtered. The residue is dissolved in acetic acid (95%; 5 ml) and then diluted with water to a volume of 50 ml. The resulting precipitate is filtered off and dried over P4O10.
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
barium hydroxyde-octahydrate
Quantity
1.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(COC(=O)[NH:17][C:18]([CH2:41][O:42][P:43]([O:52]C3C=CC=CC=3)([O:45]C3C=CC=CC=3)=[O:44])([CH2:39][OH:40])[CH2:19][CH2:20][C:21]3[CH:26]=[CH:25][C:24]([C:27](=O)[CH2:28][CH2:29][CH2:30][CH2:31][C:32]4C=CC=[CH:34][CH:33]=4)=[CH:23][CH:22]=3)C3C(=CC=CC=3)C=2C=CC=1.C(=O)=O>>[NH2:17][C:18]([CH2:39][OH:40])([CH2:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])=[CH:25][CH:26]=1)[CH2:41][O:42][P:43](=[O:44])([OH:45])[OH:52]

Inputs

Step One
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NC(CCC1=CC=C(C=C1)C(CCCCC1=CC=CC=C1)=O)(CO)COP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)=O
Step Two
Name
barium hydroxyde-octahydrate
Quantity
1.8 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetic acid (95%; 5 ml)
ADDITION
Type
ADDITION
Details
diluted with water to a volume of 50 ml
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P4O10

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
NC(COP(O)(O)=O)(CCC1=CC=C(C=C1)CCCCCCCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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